Product packaging for Atto 635 NHS ester(Cat. No.:)

Atto 635 NHS ester

Cat. No.: B1257154
M. Wt: 628.1 g/mol
InChI Key: TZOJKHWYZZHQDJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorescent Labels in Life Science Methodologies

Fluorescent labels are indispensable tools in life science methodologies, enabling researchers to illuminate and track specific biomolecules and cellular structures with high sensitivity and selectivity fishersci.ca. These chemical molecules absorb light at particular wavelengths and subsequently emit light at longer wavelengths, a process known as fluorescence fishersci.ca. This phenomenon allows for high-resolution spatial and temporal imaging, facilitating the exploration of cellular structure dynamics, molecular interactions, and biomolecule movement within living cells fishersci.ca. Key advantages of fluorescent labeling include high sensitivity, multiplexing capability (simultaneous labeling of multiple targets), reduced background signal, and the ability to monitor processes in real-time fishersci.ca. Applications span diverse fields, including protein labeling, DNA/RNA imaging, cell viability assays, flow cytometry, and various forms of microscopy fishersci.ca.

Overview of N-Hydroxysuccinimide (NHS) Ester Chemistry for Bioconjugation

N-Hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, providing a highly efficient and selective method for covalently attaching fluorescent dyes and other labels to biomolecules nih.govwikipedia.org. NHS esters are reactive derivatives that readily react with primary amines, which are abundant on proteins (e.g., the ε-amine of lysine (B10760008) residues and the α-amine at the N-terminus of polypeptide chains) nih.govwikipedia.orgsigmaaldrich.comfishersci.nouni.luaatbio.com. This reaction forms a stable amide bond, linking the fluorescent dye to the target biomolecule nih.govwikipedia.orgsigmaaldrich.comfishersci.noaatbio.com.

The reaction typically proceeds efficiently in slightly alkaline conditions, with an optimal pH range often cited between 7.5 and 8.5 nih.govsigmaaldrich.comuni.lu. The stability of the NHS ester is crucial, as it can undergo hydrolysis in aqueous solutions if not reacted with an amine, regenerating the carboxyl group wikipedia.orgaatbio.com. The widespread use of NHS ester chemistry stems from its straightforward nature and its ability to create stable conjugates, making it a preferred method for preparing fluorescently-labeled antibodies and other protein conjugates nih.govuni.lu.

Positioning of Atto 635 NHS Ester within Advanced Bioimaging and Spectroscopic Disciplines

This compound is a fluorogenic fluorescent dye designed for advanced bioimaging and spectroscopic applications, particularly those requiring excitation in the far-red spectral region nih.govfishersci.ca. Its spectral properties, including an excitation maximum at 635 nm and an emission maximum at 652 nm, make it compatible with common 635 nm diode lasers and the 633 nm line of He-Ne lasers nih.govfishersci.cawikipedia.org. This far-red excitation minimizes autofluorescence from biological samples, solvent, and optical components, leading to improved signal-to-noise ratios and reduced cellular photodamage, especially crucial for live-cell imaging.

Photophysical Properties of this compound (Janelia Fluor® 635, NHS ester as representative)

PropertyValueSource
Excitation Maximum (λabs)635 nm nih.govfishersci.ca
Emission Maximum (λem)652 nm nih.govfishersci.ca
Extinction Coefficient (ε)167,000 M⁻¹cm⁻¹ nih.govfishersci.ca
Quantum Yield (φ)0.56 nih.govfishersci.ca
Reactive GroupNHS ester sigmaaldrich.comnih.govfishersci.ca
ReactivityPrimary amines sigmaaldrich.comnih.govfishersci.ca
Cell PermeableYes nih.govfishersci.ca
pH StabilityStable from pH 2-11 (for ATTO 633) sigmaaldrich.com
PhotostabilityExcellent sigmaaldrich.comwikipedia.org

This compound exhibits high brightness due to its strong absorption and high quantum yield, coupled with exceptional photostability and thermal stability sigmaaldrich.comwikipedia.org. These characteristics make it particularly well-suited for high-precision applications such as single-molecule detection and various super-resolution microscopy (SRM) techniques, including dSTORM (direct Stochastic Optical Reconstruction Microscopy), STED (Stimulated Emission Depletion), and SIM (Structured Illumination Microscopy) sigmaaldrich.comnih.govfishersci.ca. Its utility extends to flow cytometry (FACS) and fluorescence in situ hybridization (FISH), allowing for detailed visualization of cellular and molecular targets in both live and fixed cells sigmaaldrich.comnih.govfishersci.ca. The ability of this compound to label primary amines efficiently ensures its broad applicability in conjugating to proteins, antibodies, and amine-modified oligonucleotides, thereby facilitating diverse biological investigations nih.govsigmaaldrich.comfishersci.ca.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38ClN3O8 B1257154 Atto 635 NHS ester

Properties

Molecular Formula

C32H38ClN3O8

Molecular Weight

628.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[9-(dimethylamino)-2,2,4,11,11-pentamethylnaphtho[2,3-g]quinolin-1-ium-1-yl]butanoate;perchlorate

InChI

InChI=1S/C32H38N3O4.ClHO4/c1-20-19-31(2,3)34(14-8-9-30(38)39-35-28(36)12-13-29(35)37)27-18-26-22(16-24(20)27)15-21-10-11-23(33(6)7)17-25(21)32(26,4)5;2-1(3,4)5/h10-11,15-19H,8-9,12-14H2,1-7H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

TZOJKHWYZZHQDJ-UHFFFAOYSA-M

SMILES

CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)ON5C(=O)CCC5=O)(C)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1=CC([N+](=C2C1=CC3=CC4=C(C=C(C=C4)N(C)C)C(C3=C2)(C)C)CCCC(=O)ON5C(=O)CCC5=O)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Bioconjugation Methodologies and Optimization Strategies Utilizing Atto 635 Nhs Ester

Mechanism of Amine-Reactive Conjugation with Atto 635 NHS Ester

The primary mechanism of conjugation for this compound involves its reaction with primary amines. aatbio.comglenresearch.comaatbio.com This reaction forms a stable amide bond, covalently linking the Atto 635 dye to the target biomolecule. aatbio.comthermofisher.com

Reaction with Primary Amines in Proteins and Peptides (e.g., Lysine (B10760008) ε-amino groups, N-termini)

Proteins and peptides are rich in primary amines, making them ideal candidates for labeling with this compound. lumiprobe.com The most common sites for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of the polypeptide chain. aatbio.comfluidic.com These amines act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the release of N-hydroxysuccinimide (NHS) and the formation of a stable amide bond between the dye and the protein or peptide. aatbio.comthermofisher.com

Reaction with Amine-Modified Oligonucleotides and Nucleic Acids

Similarly, oligonucleotides and other nucleic acids can be labeled with this compound, provided they have been modified to contain a primary amine group. glenresearch.comlumiprobe.com These amine-modified oligonucleotides react with the NHS ester in the same manner as proteins and peptides, resulting in a stable, fluorescently labeled nucleic acid. glenresearch.cominterchim.fr This technique is valuable for applications such as fluorescence in situ hybridization (FISH). aatbio.com

Critical Parameters for Efficient Bioconjugation

Several factors must be carefully controlled to ensure efficient and specific conjugation of this compound to biomolecules.

pH Optimization for Amine Reactivity and Ester Stability

The pH of the reaction buffer is a critical parameter. lumiprobe.comfluidic.com For the primary amine to be reactive, it must be in its unprotonated form. fluidic.comatto-tec.com This is favored at a slightly alkaline pH. However, the NHS ester itself is susceptible to hydrolysis, a competing reaction that also increases with higher pH. thermofisher.comfluidic.combidmc.org Therefore, a compromise is necessary. The optimal pH range for NHS ester conjugations is generally between 7.2 and 9.0, with a more specific range of 8.3-8.5 often cited as ideal to balance amine reactivity and ester stability. thermofisher.comlumiprobe.comfluidic.comatto-tec.com Buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) are commonly used. aatbio.comthermofisher.com It is crucial to avoid buffers containing primary amines, like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. aatbio.comthermofisher.com

ParameterRecommended Range/ConditionRationale
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Balances the need for unprotonated primary amines for reactivity with the need to minimize hydrolysis of the NHS ester. thermofisher.comlumiprobe.comfluidic.comatto-tec.com
Buffers Phosphate, Carbonate-Bicarbonate, HEPES, BorateThese buffers do not contain primary amines that would compete with the conjugation reaction. aatbio.comthermofisher.com
Avoid Tris, GlycineThese buffers contain primary amines and will react with the NHS ester, reducing labeling efficiency. aatbio.comthermofisher.com

Solvent Selection and Concentration Effects on Reaction Kinetics

This compound, like many other NHS esters, may have limited solubility in aqueous solutions. lumiprobe.com Therefore, it is often first dissolved in a water-miscible organic solvent, such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture containing the biomolecule. lumiprobe.comatto-tec.comsigmaaldrich.com It is important to use high-quality, amine-free solvents to prevent premature reaction or degradation of the dye. lumiprobe.comatto-tec.com The concentration of both the biomolecule and the this compound can also impact the reaction. Higher concentrations of the reactants can lead to more efficient labeling. interchim.fr

SolventConsiderations
Dimethyl Sulfoxide (DMSO) A common choice for dissolving NHS esters. Should be anhydrous to prevent hydrolysis of the ester. lumiprobe.comatto-tec.comsigmaaldrich.com
Dimethylformamide (DMF) Another option, but must be of high quality and free of dimethylamine, which can react with the NHS ester. lumiprobe.com

Temperature and Reaction Time Considerations

TemperatureReaction TimeConsiderations
Room Temperature (~25°C)1 - 4 hoursA common condition for many NHS ester conjugations. lumiprobe.comsigmaaldrich.com
4°C0.5 - 4 hours or overnightCan reduce the rate of ester hydrolysis, potentially improving conjugation efficiency. thermofisher.comlumiprobe.com

Strategies for Controlled Stoichiometry and Site-Specific Labeling

Achieving a controlled stoichiometry and site-specific labeling is crucial for the functionality of the resulting conjugate. The N-hydroxysuccinimide (NHS) ester group of this compound reacts with primary amines, such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. aatbio.combiorxiv.org This reaction is most efficient at a pH range of 8.0 to 9.0. atto-tec.comarizona.edu

Impact of Dye:Protein Ratio on Conjugate Performance

The degree of labeling (DOL), or the ratio of dye molecules to protein molecules, significantly impacts the performance of the resulting conjugate. aatbio.com An optimal DOL is essential, as under-labeling can lead to reduced sensitivity, while over-labeling may negatively affect the protein's binding affinity and can sometimes lead to fluorescence quenching. aatbio.com

The ideal dye-to-protein ratio varies depending on the specific protein being labeled, due to differences in the number and accessibility of amine groups. For many antibodies, a DOL of 2 to 10 is recommended. aatbio.com To achieve this, a starting molar excess of the dye to the protein is typically used. For instance, a 10:1 molar ratio of this compound to a goat anti-mouse IgG antibody is a common starting point, with further optimization at ratios of 5:1, 15:1, and 20:1 if necessary. aatbio.com For larger proteins like antibodies, a molar excess of up to 15:1 may be used to enhance fluorescence intensity. However, for other proteins, a lower initial molar excess, such as 2:1, might be sufficient.

Research on streptavidin has shown that even a low dye:protein monomer ratio of 1.2:1 can impact ligand binding, highlighting the sensitivity of some proteins to dye conjugation. researchgate.net Therefore, empirical determination of the optimal dye:protein ratio for each specific protein is a critical step in the conjugation process.

Table 1: Recommended Starting Dye:Protein Molar Ratios for this compound Conjugation

Protein Type Recommended Starting Molar Ratio (Dye:Protein) Reference
General Proteins 2:1
Goat Anti-Mouse IgG 10:1 aatbio.com
Large Proteins (e.g., Antibodies) 4:1 to 15:1
Streptavidin (monomer) 1.2:1 researchgate.net

Protein Engineering Approaches for Enhanced Labeling (e.g., Amine Landscaping)

To gain greater control over labeling stoichiometry and site-specificity, protein engineering techniques can be employed. One such strategy is "amine landscaping," which involves mutating the protein to alter the number and position of available amine groups for conjugation. researchgate.net

A study on streptavidin demonstrated the effectiveness of this approach. By systematically reducing the number of surface-exposed lysines, researchers were able to create a variant, termed "Flavidin," with fewer amines. researchgate.net Surprisingly, reducing the number of amines led to an increase in the brightness of the dye-protein conjugate, indicating that conventional labeling methods can cause significant fluorescence quenching. researchgate.net This engineered streptavidin not only retained its ultra-stable biotin-binding properties after labeling but also exhibited enhanced fluorescence, leading to more sensitive and specific cell labeling in tissues. researchgate.net

This "amine landscaping" approach provides a powerful method to optimize both the biological function of the protein and the photophysical properties of the attached Atto 635 dye, moving beyond simple adjustments of the dye:protein ratio. researchgate.net

Integration with Self-Labeling Tags (e.g., SNAP-tag, HaloTag)

Self-labeling tags like SNAP-tag and HaloTag offer an alternative and highly specific method for protein labeling. tocris.com These tags are genetically fused to the protein of interest and react specifically with a ligand that is covalently attached to the fluorescent dye.

This compound can be chemically converted into a substrate for these self-labeling tag systems. tocris.comrndsystems.com For instance, the NHS ester can be reacted with a building block like BG-NH2 to create a substrate suitable for SNAP-tag labeling. nih.gov This approach allows for precise, stoichiometric labeling of the protein of interest at a predetermined site, avoiding the heterogeneity that can result from labeling natural amine groups. nih.gov

This method has been successfully used to prepare various dye-labeled substrates for SNAP-tag fusion proteins, enabling applications such as multicolor single-molecule tracking microscopy in living cells. nih.gov The use of self-labeling tags in conjunction with Atto 635 provides a robust platform for specific and controlled fluorescent labeling. tocris.com

Post-Conjugation Purification and Characterization Methodologies for Atto 635 Conjugates

Following the conjugation reaction, it is essential to purify the labeled protein from unreacted dye and to characterize the final product.

Purification: A common and effective method for separating the Atto 635-labeled protein from the free, hydrolyzed dye is gel permeation chromatography (also known as size-exclusion chromatography). atto-tec.com Columns packed with materials like Sephadex G-25 are frequently used for this purpose. arizona.eduatto-tec.com Typically, the protein conjugate will elute first as it is larger, followed by the smaller, unbound dye molecules. atto-tec.com For some hydrophilic dyes, a longer column may be necessary to achieve good separation. atto-tec.com

Other purification methods include dialysis, though it is generally less efficient and slower than gel filtration. For proteins and nucleic acids, precipitation with ethanol (B145695) or acetone (B3395972) can also be utilized to separate the conjugate from organic impurities. lumiprobe.com In some cases, multiple purification steps, such as combining affinity chromatography with ion exchange chromatography, may be employed to achieve high purity. researchgate.net

Characterization: The most critical parameter to determine after purification is the Degree of Labeling (DOL). aatbio.comaatbio.com This is typically calculated using absorption spectroscopy by measuring the absorbance of the conjugate at two wavelengths: the maximum absorbance of the protein (usually 280 nm) and the maximum absorbance of the Atto 635 dye (around 630-635 nm). aatbio.com The Lambert-Beer law is then applied to determine the molar concentrations of the protein and the dye, from which the DOL can be calculated. atto-tec.com

It is important to note that the absorbance of the dye can be affected by its conjugation to the protein, which may lead to an underestimation of the DOL. atto-tec.com An alternative approach is to quantify the amount of unbound dye in the purification fractions to more accurately determine the amount of dye that has been conjugated to the protein. atto-tec.com

Further characterization can be performed using techniques like SDS-PAGE to confirm the integrity of the protein conjugate and to visually inspect for any remaining free dye. researchgate.netresearchgate.net

Table 2: Common Post-Conjugation Purification and Characterization Techniques for Atto 635 Conjugates

Technique Purpose Reference
Gel Permeation Chromatography (e.g., Sephadex G-25) Separation of labeled protein from free dye atto-tec.com
Dialysis Removal of small molecules (e.g., free dye)
Affinity Chromatography (e.g., Ni-NTA) Purification of tagged proteins researchgate.net
Ion Exchange Chromatography Further purification based on charge researchgate.net
UV-Vis Absorption Spectroscopy Determination of Degree of Labeling (DOL) aatbio.comatto-tec.com
SDS-PAGE Assessment of conjugate integrity and purity researchgate.netresearchgate.net

Applications of Atto 635 Nhs Ester in Advanced Fluorescence Microscopy

Super-Resolution Microscopy (SRM) Techniques

Atto 635 NHS ester and spectrally similar dyes are highly suitable for super-resolution microscopy (SRM) techniques, which overcome the diffraction limit of light to achieve nanoscale imaging tocris.combio-techne.comaatbio.commedchemexpress.comatto-tec.comaatbio.com.

Stimulated Emission Depletion (STED) Microscopyidtdna.comtocris.comaatbio.com

This compound, or closely related dyes like ATTO 633 and Abberior STAR 635, are well-suited for STED microscopy. STED relies on a depletion laser to de-excite fluorophores at the periphery of the excitation spot, effectively shrinking the fluorescent area and enhancing resolution beilstein-journals.orgsigmaaldrich.com. Abberior STAR 635, which can substitute other far-red dyes, is particularly recommended for STED imaging, offering exceptional brightness and ultralow background, especially with a depletion wavelength around 750 nm beilstein-journals.orgsigmaaldrich.com. The properties of Atto dyes, including high cross-section for stimulated emission and photostability, make them ideal for STED applications sigmaaldrich.com.

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)nih.govbio-techne.comfluorofinder.comidtdna.comtocris.com

This compound is explicitly suitable for dSTORM, a single-molecule localization microscopy (SMLM) technique, in both live and fixed cells tocris.combio-techne.com. dSTORM achieves super-resolution by localizing individual fluorophores that are transiently switched between a fluorescent "on" state and a non-fluorescent "off" state nih.gov. The dye's photophysical characteristics support this blinking behavior necessary for dSTORM imaging tocris.combio-techne.com.

Photoactivated Localization Microscopy (PALM)idtdna.com

While PALM often utilizes photoactivatable fluorescent proteins, organic dyes like ATTO 633 (which shares similar spectral properties with ATTO 635) are also suitable for high-resolution microscopy techniques including PALM aatbio.comaatbio.comaatbio.comnih.gov. PALM relies on the photoactivation and subsequent localization of sparse, individual fluorophores to reconstruct a super-resolution image nih.gov.

Single-Molecule Localization Microscopy (SMLM)aatbio.com

This compound and its derivatives are highly relevant for SMLM. For instance, Janelia Fluor 635b, an NHS ester derivative, is a spontaneously blinking fluorescent dye developed for facile SMLM in cells and dense biomolecular structures fluorofinder.com. These spontaneously blinking dyes are designed to cycle automatically between 'off' and 'on' states, providing an ideal duty cycle for super-resolution microscopy experiments without the need for photoactivation or specific redox buffers fluorofinder.com. ATTO 633, with properties similar to ATTO 635, is also noted for its suitability in single-molecule detection applications aatbio.commedchemexpress.comatto-tec.com.

Quantitative Analysis in Super-Resolution Imaging with Atto 635biomol.com

The inherent photophysical stability and high quantum yield of this compound make it a strong candidate for quantitative analysis in super-resolution imaging. Dyes with high quantum yield and extinction coefficients, such as Atto 635, are crucial for obtaining precise quantitative data in microscopy, as they ensure a high signal-to-noise ratio and efficient photon collection tocris.combio-techne.combiomol.com. The ability to accurately measure the degree of labeling using spectrophotometric methods further supports its use in quantitative studies, where the concentration of labeled molecules needs to be precisely determined researchgate.net. These properties allow researchers to not only visualize structures at the nanoscale but also to quantify molecular distributions and dynamics within those structures.

Confocal Fluorescence Microscopy Applicationsnih.govbio-techne.comfluorofinder.commedchemexpress.combeilstein-journals.orgsigmaaldrich.com

This compound is well-suited for conventional confocal fluorescence microscopy tocris.combio-techne.com. Confocal microscopy benefits from the dye's bright fluorescence and low autofluorescence interference, especially at longer excitation and emission wavelengths where biological autofluorescence is typically reduced sigmaaldrich.comsigmaaldrich.com. For example, dye-modified silica (B1680970) nanoparticles incorporating similar dyes like Abberior STAR 635 have been successfully used as fluorescent probes in confocal imaging to study cellular uptake in A549 cells beilstein-journals.org. The dye's stability and strong signal enable clear visualization of cellular components and processes, making it a reliable choice for a wide range of biological assays beyond super-resolution techniques tocris.combio-techne.com.

Total Internal Reflection Fluorescence (TIRF) Microscopy in Single-Molecule Studies

Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful technique for single-molecule studies, particularly for observing processes occurring at cell membranes. It offers excellent resolution and a high signal-to-noise ratio (SNR) by restricting excitation to a thin evanescent field, approximately 100 nm thick, near the glass-water interface mdpi.com. This localized excitation significantly reduces cellular autofluorescence originating from deeper cytoplasmic regions, thereby enhancing the signal from membrane-bound or surface-adhered molecules mdpi.com.

While specific examples of this compound in TIRF single-molecule studies were not explicitly detailed, related Atto dyes, such as Atto 647N, have been evaluated in prism-based TIRF microscopy for non-specific binding tests in single-molecule studies nih.gov. The performance of such dyes in TIRF is crucial for accurate single-molecule detection and tracking. However, it is important to note that the use of red-emitting dyes in TIRF can sometimes be challenged by autofluorescence originating from standard glass coverslips mdpi.com.

Live Cell Imaging with this compound Conjugates

This compound conjugates are well-suited for live cell imaging applications, including confocal microscopy and super-resolution microscopy (SRM) techniques like dSTORM tocris.combio-techne.com. The ability to label primary amines makes it a versatile tool for conjugating to various biomolecules within living systems aatbio.comatto-tec.com. For instance, Janelia Fluor 635b, an NHS ester derivative with similar spectral properties, is a spontaneously blinking fluorescent dye. This characteristic facilitates single-molecule localization microscopy (SMLM) in live cells and dense biomolecular structures without requiring photoactivation or specialized redox buffers, simplifying experimental setups fluorofinder.com. The use of red-absorbing fluorescent dyes, excited by lasers like the 635 nm diode laser, is particularly advantageous in live cell imaging as it helps to reduce potential cell damage compared to shorter-wavelength excitation sigmaaldrich.com.

Minimizing Phototoxicity and Autofluorescence in Live Cell Environments

A critical consideration in live cell imaging is the minimization of phototoxicity and autofluorescence, which can compromise cell viability and image quality. Atto dyes, including those excited at longer wavelengths (above 600 nm), contribute to reducing background fluorescence from biological samples, as well as Rayleigh and Raman scattering sigmaaldrich.comatto-tec.com. This longer-wavelength excitation also plays a crucial role in mitigating phototoxicity, which refers to light-induced damage to cells sigmaaldrich.comnih.gov. Phototoxicity can arise from direct damage to cellular components by excitation light or from the generation of reactive oxygen species (ROS) by fluorescent molecules nih.gov.

Expansion Microscopy (ExM) for Nanoscale Biological Structure Visualization

Expansion Microscopy (ExM) is an innovative super-resolution technique that overcomes the diffraction limit of conventional light microscopes by physically expanding biological samples embedded in a swellable hydrogel core.ac.ukasm.org. This isotropic expansion, typically by a factor of approximately 4.5x linearly, enables nanoscale resolution (around 70 nm) using standard fluorescence microscopes core.ac.uk.

NHS esters, including those conjugated with fluorophores like Atto 635, are integral to ExM protocols. They are used to bind to primary amines throughout the sample, allowing for the visualization of general anatomical features or for comprehensive all-protein staining after the expansion process asm.orgelifesciences.org. For instance, in one-step nanoscale expansion (ONE) microscopy, a variant of ExM capable of achieving approximately 1-nm resolution for individual protein shapes, gels containing proteins are labeled with NHS-ester dyes after homogenization researchgate.net.

A significant challenge in ExM is the potential for substantial fluorescent signal loss during the polymerization and proteolytic digestion steps, which can limit the brightness of the signal obtained post-expansion core.ac.uk. To address this, research efforts are focused on developing strategies such as incorporating stabilizer-containing organic fluorophores or designing stabilizer-modified anchoring linkers. These approaches aim to mitigate radical-induced dye degradation and enhance the photostability of the fluorescent labels throughout the ExM process core.ac.uk.

Single-Molecule Fluorescence Microscopy (SMFM) Methodologies

Single-Molecule Fluorescence Microscopy (SMFM) offers unparalleled insights into biological processes by enabling the direct observation of individual molecules nih.govsetabiomedicals.comacs.org. This approach circumvents the limitations of ensemble averaging, thereby revealing transient intermediate states and inherent heterogeneity within biomolecular systems that would otherwise be obscured in bulk measurements nih.gov. Atto dyes, including Atto 635, are highly suitable for single-molecule detection applications and various high-resolution microscopy techniques due to their robust photophysical properties, including high brightness and photostability atto-tec.comatto-tec.comgoogle.com. The NHS ester reactive group of Atto 635 facilitates its conjugation to a wide array of biomolecules, such as proteins and antibodies, which are then used as fluorescent probes in SMFM experiments aatbio.comatto-tec.com.

Signal-to-Noise Ratio (SNR) Enhancement in SMFM

A critical factor for successful single-molecule detection in SMFM is achieving a high signal-to-noise ratio (SNR), which is defined as the ratio of the signal intensity (above background) to the associated noise mdpi.comannualreports.com. To maximize the signal, researchers typically select dyes with high brightness, a property that is a product of the dye's extinction coefficient at the excitation wavelength and its quantum yield mdpi.com. Atto dyes are known for their strong fluorescent signals and high quantum yields aatbio.comsigmaaldrich.com.

Localization Precision and Tracking in SMFM

Localization precision is a fundamental metric in single-molecule fluorescence microscopy, quantifying the accuracy with which the spatial coordinates of individual fluorescent molecules can be determined nih.gov. Advanced SMFM techniques, such as PALM (Photoactivated Localization Microscopy) and STORM (Stochastic Optical Reconstruction Microscopy), aim to achieve high localization precision, typically in the range of 10-50 nm for PALM and 20-30 nm for STORM nih.gov.

For single-molecule tracking experiments, dyes with extended photobleaching lifetimes and excellent localization precision are highly desirable to enable long-term observation of molecular dynamics setabiomedicals.com. Innovations in microscopy, such as MINFLUX (Minimal Emission Flux) microscopy, have pushed the boundaries of localization precision, achieving approximately 1-nm precision and resolving molecules as close as 6 nm apart. This technology has also demonstrated the capability to increase the temporal resolution and the number of localizations per trace by a factor of 100 for diffusing proteins, representing significant advancements in single-molecule tracking capabilities acs.org.

Spectroscopic Research and Photophysical Studies of Atto 635 Nhs Ester in Biological Systems

Fluorescence Lifetime Imaging Microscopy (FLIM) and Applications

Atto 635 NHS ester, a fluorescent dye belonging to the rhodamine family, is a valuable tool in Fluorescence Lifetime Imaging Microscopy (FLIM), a technique that provides contrast based on the fluorescence lifetime of a fluorophore at each point in an image. medchemexpress.com The fluorescence lifetime is the average time a molecule remains in an excited state before returning to the ground state by emitting a photon. This lifetime can be sensitive to the fluorophore's local environment, making FLIM a powerful method for probing cellular and molecular interactions.

Atto 635 is well-suited for FLIM applications due to its relatively long fluorescence lifetime, which can be modulated by its environment. google.com For instance, FLIM can be used to study Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules. acs.org In FRET-FLIM, the fluorescence lifetime of a donor fluorophore, such as a derivative of Atto 635, is measured. A decrease in the donor's lifetime indicates that energy transfer is occurring to a nearby acceptor molecule, providing information about the proximity of the two molecules. This has been applied to create biosensors, for example, to sense cyclic AMP (cAMP) levels in cells. acs.org

Furthermore, FLIM in conjunction with Atto 635 has been employed in single-molecule spectroscopy to investigate protein conformational dynamics within live eukaryotic cells. uzh.ch By labeling proteins with FRET pairs that include an Atto dye, researchers can monitor changes in protein structure and folding. uzh.ch The fluorescence lifetime of the donor dye provides information on the distance between the donor and acceptor, and thus on the protein's conformation. uzh.ch

The development of new rhodamine dyes with tuned properties, including those similar to Atto 635, has expanded the toolkit for advanced fluorescence imaging experiments like FLIM. acs.org These developments aim to create probes with improved properties for applications such as single-particle tracking and FRET-based sensing. acs.org

Photostability and Photobleaching Kinetics in Complex Environments

Photostability, the ability of a fluorophore to resist photochemical destruction upon exposure to light, is a critical parameter for quantitative fluorescence microscopy. This compound is recognized for its good photostability, which makes it suitable for demanding imaging applications. medchemexpress.combiosyn.comaatbio.com However, like all fluorophores, it is susceptible to photobleaching, the irreversible loss of fluorescence, particularly under intense or prolonged illumination.

Studies have compared the photostability of Atto dyes with other common fluorophores. For instance, Atto 633 has been shown to be more photostable than Alexa Fluor 633 and Cy5. google.com The photobleaching of Atto dyes often exhibits a non-exponential decay, which can be attributed to the fluorophores existing in different microenvironments within a sample. uni-muenchen.de

The photobleaching rate is influenced by several factors, including the excitation light intensity and the local chemical environment. In super-resolution techniques like Stimulated Emission Depletion (STED) microscopy, where high laser powers are used, photobleaching is a major limitation. abberior.rocksnih.gov Research has shown that the photobleaching in STED is primarily caused by the depletion laser acting on the excited fluorophores. abberior.rocksnih.gov

Strategies for Enhancing Photostability in Imaging

Several strategies have been developed to mitigate photobleaching and enhance the photostability of fluorophores like Atto 635 in imaging experiments.

One effective method is the use of antifading agents in the mounting medium. uni-muenchen.de These agents can act as triplet state quenchers or reactive oxygen species scavengers, which are often involved in photobleaching pathways. For example, a reducing and oxidizing system (ROXS) has been shown to significantly increase the photostability of Atto 647N, a dye spectrally similar to Atto 635. uni-muenchen.deresearchgate.net

Another strategy, particularly relevant for scanning-based microscopy techniques like STED, is to increase the scanning speed. abberior.rocksnih.gov Fast scanning reduces the time each fluorophore is exposed to the high-intensity laser beam in a single pass, thereby extending its survival time. abberior.rocksnih.gov It has been demonstrated that resonant scanning with a large field of view can significantly reduce the photobleaching rate of dyes like Abberior STAR 635P, which is in the same spectral class as Atto 635. abberior.rocksnih.gov

The choice of imaging buffer can also impact photostability. The presence of primary thiols, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA), in combination with an oxygen scavenging system, can enhance the switching performance and photostability of many dyes used in localization-based super-resolution microscopy. nih.gov

Quantum Yield and Extinction Coefficient Determination in Bioconjugates

The brightness of a fluorophore is determined by two key spectroscopic properties: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf). The extinction coefficient represents the efficiency with which a molecule absorbs light at a specific wavelength, while the quantum yield is the ratio of emitted photons to absorbed photons. atto-tec.com this compound and its derivatives are known for their strong absorption and high quantum yields, contributing to their bright fluorescence. medchemexpress.combiosyn.comleica-microsystems.com

The specific values for these parameters can vary depending on the specific derivative and the solvent environment. For example, Atto 633, which is spectrally similar to Atto 635, has a reported extinction coefficient of 130,000 M⁻¹cm⁻¹ and a high quantum yield. aatbio.comidtdna.com Another related dye, Janelia Fluor® 635, has a reported extinction coefficient of 167,000 M⁻¹cm⁻¹ and a quantum yield of 0.56. rndsystems.com

Table 1: Spectroscopic Properties of Atto 635 and Related Dyes

Dye Excitation Max (nm) Emission Max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹) Quantum Yield
Atto 633 629 657 130,000 0.64
Atto 635 635 659 120,000 -
Janelia Fluor® 635 635 652 167,000 0.56

Data compiled from multiple sources. aatbio.comrndsystems.comarizona.edu

When an NHS ester dye like Atto 635 is conjugated to a biomolecule, such as a protein, its photophysical properties can change. atto-tec.com The local environment of the attached dye can influence its quantum yield. atto-tec.com Therefore, it is important to determine these properties for the bioconjugate itself. The degree of labeling (DOL), which is the molar ratio of the fluorophore to the protein, can be determined spectrophotometrically by measuring the absorbance of the conjugate at the protein's absorption maximum (typically 280 nm) and the dye's absorption maximum. aatbio.com However, dye aggregation on the protein surface can sometimes lead to an underestimation of the DOL if not accounted for. atto-tec.com

Fluorescence Anisotropy Measurements for Molecular Dynamics and Orientation Studies

Fluorescence anisotropy is a powerful technique that provides information about the size, shape, and rotational mobility of fluorescently labeled molecules. uni-muenchen.de The principle is based on the photoselective excitation of fluorophores with polarized light. If the molecule does not rotate significantly during the fluorescence lifetime, the emitted light will also be polarized. The degree of polarization is measured as fluorescence anisotropy (r).

Changes in fluorescence anisotropy can indicate molecular binding, conformational changes, or aggregation. researchgate.net For a freely diffusing small dye molecule, the rotational motion is fast, leading to low anisotropy. uni-muenchen.de When the dye is conjugated to a larger biomolecule, its rotation is slowed, resulting in a higher anisotropy value.

Fluorescence anisotropy measurements using Atto dyes have been employed to study protein conformational dynamics. uzh.ch For instance, by measuring the donor fluorescence anisotropy in a FRET experiment, researchers can gain insights into the rotational freedom of the labeled region of the protein. uzh.ch

Furthermore, homo-FRET, the energy transfer between identical fluorophores, can be detected through a decrease in fluorescence anisotropy. researchgate.net This phenomenon can be used to study protein oligomerization. When fluorescently labeled protein monomers associate to form dimers, trimers, or larger oligomers, homo-FRET can occur between the adjacent fluorophores, leading to a depolarization of the emitted fluorescence and a decrease in the measured anisotropy. researchgate.net This relationship between anisotropy and cluster size allows for the characterization of protein self-assembly. researchgate.net

Investigation of Dye Aggregation and its Effects on Fluorescence Properties

Dye aggregation, the formation of dimers or higher-order complexes of fluorophore molecules, can significantly alter the spectroscopic properties of a dye and is an important consideration in fluorescence-based assays. atto-tec.com Aggregation is influenced by factors such as dye concentration, solvent composition, and the presence of salts. atto-tec.com

When dye molecules are in close proximity, they can interact electrostatically, leading to changes in their absorption and fluorescence behavior. atto-tec.com One common form of aggregation is the formation of H-aggregates, which typically results in a blue-shifted absorption band (hypsochromic shift) and is often associated with fluorescence quenching. atto-tec.com This can occur when dye molecules are covalently attached to a protein at a high degree of labeling, leading to the formation of non-fluorescent dye-dye complexes on the protein surface. atto-tec.com The absorption spectra of such conjugates may show a characteristic shoulder on the blue side of the main absorption peak. researchgate.net

In contrast, J-aggregates exhibit a red-shifted and narrowed absorption band. atto-tec.com This type of aggregation is more common for certain classes of dyes like cyanines. atto-tec.com

The tendency of a dye to aggregate can be influenced by its chemical structure. Some studies have noted that red and far-red fluorescent dyes have a tendency to form aggregates. researchgate.net The aggregation of water-soluble fluorophores can also be promoted by interactions with lipid bilayers. nih.gov

The investigation of dye aggregation is crucial for the accurate interpretation of fluorescence data. For example, in studies examining the binding of a fluorescently labeled molecule to a target, it is important to distinguish between fluorescence changes due to the binding event and those caused by dye aggregation. nih.gov Techniques such as absorption and fluorescence spectroscopy can be used to detect and characterize dye aggregation. atto-tec.comnih.gov The presence of an isosbestic point in a series of absorption spectra at different concentrations can indicate a dynamic equilibrium between monomeric and aggregated species. atto-tec.com

Functional Research Applications of Atto 635 Nhs Ester Conjugates

Protein Labeling and Cellular Tracking

The ability to covalently attach Atto 635 to proteins via its NHS ester group has made it a workhorse for studying protein localization and dynamics within cells. The dye's bright and stable fluorescence allows for sensitive detection and prolonged imaging, which are critical for these applications.

Immunofluorescence and Antibody Conjugation

Immunofluorescence is a cornerstone technique in cell biology that relies on the specific recognition of cellular antigens by antibodies. Atto 635 NHS ester is frequently used to fluorescently label primary or secondary antibodies. nih.gov The NHS ester reacts with primary amine groups, predominantly found on the side chains of lysine (B10760008) residues within the antibody structure, to form a stable conjugate. atto-tec.combiorxiv.org This process involves incubating the antibody with the this compound at a slightly alkaline pH (typically around 8.3) to ensure that the amino groups are unprotonated and reactive. atto-tec.com

Once conjugated, these fluorescent antibodies can be used to visualize the distribution of specific proteins within fixed and permeabilized cells. The strong absorption and high fluorescence of Atto 635, often excited by a 635 nm diode laser, provide a high signal-to-noise ratio, enabling clear and detailed imaging of cellular structures. atto-tec.comatto-tec.com For instance, Atto 635-labeled antibodies have been instrumental in visualizing cytoskeletal components and other specific protein targets in various cell types.

A critical aspect of antibody conjugation is determining the degree of labeling (DOL), which is the average number of dye molecules attached to each protein. It is often necessary to optimize the DOL to achieve bright staining without compromising the antibody's binding affinity or causing signal quenching. nih.gov

Table 1: Research Findings in Immunofluorescence and Antibody Conjugation

Application Key Finding Reference
Conventional Immunofluorescence This compound can be effectively conjugated to antibodies for the visualization of cellular structures. nih.gov
Expansion Microscopy (ExM) Fluorescently labeled antibodies, including those with Atto dyes, can be used in ExM when sufficient linkages are formed between the antibody and the hydrogel. nih.gov

| Probe Development | A variety of fluorophores, including Atto 647 (spectrally similar to Atto 635), have been successfully conjugated to Fab fragments for high-precision cellular protein localization. | biorxiv.org |

Tracking of Specific Proteins in Cellular Compartments

Beyond static imaging, this compound is also employed to track the movement and localization of specific proteins within live cells. By labeling a purified protein of interest with this compound and introducing it into cells, researchers can monitor its distribution and trafficking between different cellular compartments over time.

The photostability of Atto 635 is a significant advantage in these long-term tracking experiments, as it resists photobleaching during extended imaging sessions. This allows for the acquisition of time-lapse series to study dynamic cellular processes. For example, a protein labeled with Atto 635 could be tracked as it moves from the cytoplasm to the nucleus or is incorporated into specific organelles.

In some experimental designs, a protein of interest is genetically fused with a tag that can be specifically labeled. While direct labeling of the protein with this compound is common, alternative strategies exist to achieve site-specific labeling for more precise tracking.

Table 2: Research Findings in Tracking of Specific Proteins

Application Key Finding Reference
Single-Protein Tracking The dL5-MG fluoromodule, which can be spectrally similar to Atto 647N, is suitable for single-protein tracking experiments due to its enhanced photostability. nih.gov

| Precision Localization | Fab-based probes conjugated with various fluorophores, including Atto dyes, have been developed for the precise localization of cellular proteins, addressing the linkage error issue common with larger antibodies. | biorxiv.org |

Studies of Protein-Protein Interactions and Dynamics

This compound can be utilized in techniques designed to study protein-protein interactions, most notably Fluorescence Resonance Energy Transfer (FRET). FRET is a distance-dependent physical process through which an excited "donor" fluorophore transfers energy to a nearby "acceptor" fluorophore. This energy transfer only occurs when the donor and acceptor are in close proximity (typically 1-10 nanometers), making it a powerful tool for investigating molecular interactions.

In a FRET-based assay, one protein can be labeled with a donor fluorophore and its potential interaction partner with an acceptor fluorophore. Atto 635 can serve as an acceptor for various donor dyes. If the two proteins interact, bringing the donor and acceptor dyes close together, FRET will occur, leading to a decrease in the donor's fluorescence and an increase in the acceptor's emission.

The choice of the FRET pair is crucial, and the spectral properties of Atto 635 make it a suitable partner for several commonly used donor fluorophores. The efficiency of FRET is dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their relative orientation. atto-tec.com

Table 3: Research Findings in Protein-Protein Interactions

Application Key Finding Reference
FRET Atto dyes are commonly used in FRET applications to study molecular interactions. idtdna.com

| FRET Considerations | The Förster radius (R0), a critical parameter in FRET, is influenced by the relative orientation of the donor and acceptor fluorophores. | atto-tec.com |

Fluorescence Resonance Energy Transfer (FRET) Applications

FRET is a mechanism describing the non-radiative energy transfer between two light-sensitive molecules (chromophores), a donor and an acceptor. nih.gov The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a powerful tool for studying molecular-scale distances and conformational changes in biomolecules. nih.govresearchgate.net

Single-Molecule FRET (smFRET) for Conformational Studies and Molecular Interactions

Single-molecule FRET (smFRET) allows researchers to observe the conformational dynamics of individual biomolecules in real-time, avoiding the averaging inherent in ensemble measurements. nih.govresearchgate.net By labeling a biomolecule with a donor and an acceptor dye, such as a FRET pair including an Atto 635 derivative, researchers can monitor changes in FRET efficiency that correspond to the molecule folding, unfolding, or interacting with other molecules. nih.govuni-muenchen.de

Red-emitting Atto dyes are well-suited for smFRET due to their high photostability and brightness. atto-tec.com For instance, smFRET has been employed to study the conformational dynamics of proteins in living eukaryotic cells. uzh.ch In such studies, proteins are labeled with a donor-acceptor pair, like Atto 532 and Abberior Star 635 or Atto 647N, and microinjected into cells to observe their folding kinetics and structural changes in the cellular environment. uzh.ch This approach can detect subtle subnanometer conformational shifts and track the diffusion of proteins within different cellular compartments like the cytosol and nucleus. uzh.ch These studies highlight the ability of smFRET to reveal how the cellular environment impacts protein structure and dynamics. uzh.ch

Rational Design and Optimization of FRET Pairs involving Atto 635

The selection of a suitable FRET pair is critical for the success of any FRET experiment. researchgate.net Rational design involves choosing donor and acceptor dyes with appropriate spectral overlap, high quantum yields, and photostability. atto-tec.com The Förster radius (R₀), the distance at which FRET efficiency is 50%, is a key parameter calculated from the spectral properties of the dye pair and is fundamental for converting FRET efficiency data into molecular distances. atto-tec.com

Systematic evaluations of different dye pairs are performed to identify the most robust combinations for smFRET. researchgate.net For example, studies have compared various far-red acceptor dyes, including Atto 647N and Atto 655, paired with a blue or green donor like Alexa Fluor 488. researchgate.net Such research has demonstrated that while certain dyes like Atto 647N perform well, they may also exhibit interactions with the biomolecule they are labeling (e.g., DNA), which must be considered. researchgate.net Despite these nuances, experiments with various FRET pairs have achieved high distance accuracies of less than 1 nm and a precision of approximately 0.5 nm. researchgate.net The ATTO-TEC company provides extensive tables of calculated Förster radii for numerous ATTO-dye pairs to aid researchers in selecting the optimal pair for their specific application. atto-tec.com

Table 2: Example FRET Pairs Involving Red Atto Dyes for smFRET Studies

Donor Dye Acceptor Dye Application/System Studied Source(s)
Atto 532 Abberior Star 635 Protein conformational dynamics in live cells uzh.ch
Atto 532 Atto 647N Protein folding kinetics in live cells uzh.ch
Atto 550 Atto 647N DNA nanomachines (DNA tweezers) uni-muenchen.delmu.de

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. nih.gov When coupled with fluorescence-activated cell sorting (FACS), it allows for the physical separation of specific cell populations. nih.gov this compound and its analogue Atto 633 NHS ester are highly suitable for these applications due to their excitation with common 633 nm or 635 nm lasers, strong fluorescence, and stability across a wide pH range. atto-tec.comfluorofinder.comidtdna.com

In a typical flow cytometry experiment, the this compound is used to conjugate a primary amine-containing molecule, such as an antibody that targets a specific cell surface protein. sigmaaldrich.com When these fluorescently labeled antibodies are incubated with a cell mixture, they bind to the target cells. abcam.com As the cells pass one-by-one through the cytometer's laser, the Atto 635 dye is excited, and the resulting fluorescence is detected, allowing for the quantification and sorting of the labeled cells. researchgate.net

This technique has been applied in cancer research to analyze apoptosis. For example, Annexin V conjugated with Atto 633 has been used in flow cytometry to quantify apoptotic and necrotic cells in cancer cell lines under different conditions, such as hypoxia. researchgate.net Additionally, Atto 633-labeled antibodies have been used in multi-color flow cytometry to identify and characterize specific immune cell subsets, such as canine T cells. abcam.com

In Vivo Preclinical Imaging in Animal Models

The use of near-infrared (NIR) fluorescent dyes like Atto 635 and related compounds is advantageous for in vivo imaging because longer wavelength light penetrates tissue more deeply and with less autofluorescence from the biological sample.

Tumor-Targeted Imaging and Xenograft Models

In preclinical cancer research, Atto dye-conjugates are used for tumor-targeted imaging in animal models, particularly in xenograft models where human tumor cells are implanted in immunocompromised mice. researchgate.netnih.gov Antibodies targeting tumor-specific antigens, such as HER2, are conjugated with a red or NIR Atto dye NHS ester. nih.govresearchgate.net

In one study, trastuzumab (an anti-HER2 antibody) was conjugated to ATTO680-NHS ester. nih.govresearchgate.net When this conjugate was administered intravenously to mice bearing HER2-positive (Calu-3) and HER2-negative (MDA-MB-231) xenograft tumors, specific and real-time fluorescence imaging of the HER2-positive tumors was achieved. researchgate.netnih.gov The fluorescence signal in the Calu-3 tumors was clearly visible as early as 1 hour post-injection and increased over time, reaching a high tumor-to-background ratio of 8.1 after 24 hours. researchgate.net In contrast, the HER2-negative tumors showed minimal signal. researchgate.net Ex vivo analysis of the organs confirmed that the fluorescence was concentrated in the HER2-positive tumor. researchgate.net This type of activatable probe, which fluoresces upon binding to its target, enables highly specific tumor imaging. researchgate.net

Table 3: Summary of Atto Dye Conjugates in Xenograft Model Imaging

Atto Dye Conjugate Target Antigen Tumor Xenograft Model Key Finding Source(s)
HER-ATTO680 HER2 Calu-3 (HER2-positive) High tumor-to-background ratio (8.1 at 24h); real-time imaging. researchgate.netnih.gov
HER-ATTO680 HER2 MDA-MB-231 (HER2-negative) Minimal fluorescence signal, demonstrating target specificity. researchgate.netnih.gov

Biodistribution and Pharmacokinetic Studies of Labeled Therapeutics

The conjugation of fluorescent dyes such as this compound to therapeutic molecules is a common strategy for tracking their localization and persistence within a biological system. nih.gov However, the labeling process itself can significantly alter the biodistribution and pharmacokinetic profile of the therapeutic agent. researchgate.net While it is often assumed that the labeling method does not interfere with the metabolism or binding properties of the molecule, research indicates this is not always the case. thno.org

A pivotal study on CXCR4-targeted protein nanoparticles (T22-GFP-H6) revealed a dramatic shift in biodistribution upon conjugation with fluorescent dyes. nih.govresearchgate.net The original, unlabeled nanoparticles specifically accumulated in tumor cells expressing the CXCR4 receptor. researchgate.net In stark contrast, nanoparticles labeled with either ATTO488 or Sulfo-Cyanine 5 (a red-emitting dye spectrally similar to Atto 635) showed a profound reduction in tumor uptake and a significant, unexpected accumulation in non-target organs, particularly the liver and kidneys. nih.govresearchgate.net This altered biodistribution pattern highlights that the addition of the dye molecule can redirect the therapeutic carrier, leading to misinterpretations of its intended targeting efficacy. researchgate.net

This phenomenon is a critical consideration in the preclinical development of nanomedicines, as hepatic uptake and potential toxicity are major concerns. nih.gov The findings suggest that data from biodistribution studies using fluorescently labeled therapeutics must be interpreted with caution, as the dye may dominate the pharmacokinetic behavior of the conjugate. researchgate.net Therefore, the use of such labeling molecules should be carefully evaluated, as their impact on the nanomaterial's fate can lead to considerable misinterpretations of the actual nanoparticle biodistribution. researchgate.net

Table 1: Comparative Biodistribution of Unlabeled vs. Labeled Nanoparticles This table summarizes findings from a study on T22-GFP-H6 nanoparticles, where labeled variants showed altered distribution compared to the unlabeled parental nanoparticle. Data is adapted from findings on similarly charged and sized dyes to Atto 635. nih.govresearchgate.net

Nanoparticle Variant Tumor Accumulation (% TFU*) Liver Accumulation (% TFU*)
Unlabeled Nanoparticle High (~55%) Low (~10%)
Labeled Nanoparticle Low (~17-19%) High (~27-30%)

***% TFU:** Percentage of Total Fluorescence Units.*

Considerations for Tissue Penetration and Background Autofluorescence in Vivo

The effectiveness of in vivo fluorescence imaging hinges on the ability of light to penetrate tissue and the signal-to-noise ratio, which is heavily influenced by background autofluorescence. nih.gov Atto 635, with its excitation and emission in the red part of the spectrum (~635 nm excitation), operates within the first near-infrared (NIR-I) window (700-950 nm). biosyn.com This region offers advantages over the visible spectrum (400-700 nm), where tissue penetration is shallow due to high absorption by components like hemoglobin and water, and where background autofluorescence is strong. researchgate.netteledynevisionsolutions.com

Moving into the NIR-I and second NIR-II (1000-1700 nm) windows significantly reduces these issues. nih.govresearchgate.net The longer wavelengths are subject to less photon absorption and scattering by tissues, allowing for deeper penetration and clearer images. photonicscience.com While the NIR-I window, where Atto 635 operates, is an improvement over visible light, it still faces limitations in tissue penetration (typically 1-2 cm) and persistent, though reduced, autofluorescence. teledynevisionsolutions.com The NIR-II window offers the best performance, with minimal autofluorescence and the ability to image at depths of several centimeters. photonicscience.commdpi.com

Therefore, while Atto 635 provides better tissue penetration and a higher signal-to-noise ratio than dyes in the green or yellow spectrum, it does not match the performance of probes designed for the NIR-II window. photonicscience.com To mitigate some of these challenges, advanced imaging techniques can be employed. For instance, using pulsed laser excitation with a time-gated detection system can help separate the Atto dye's fluorescence signal from shorter-lived background autofluorescence, thereby improving sensitivity. sigmaaldrich.com

Table 2: Comparison of Optical Imaging Windows for In Vivo Applications This table compares the general properties of different spectral windows used for in vivo fluorescence imaging. researchgate.netteledynevisionsolutions.comphotonicscience.commdpi.com

Spectral Window Wavelength Range Tissue Penetration Background Autofluorescence
Visible 400–700 nm Low / Shallow High
NIR-I (Atto 635 range) 700–950 nm Moderate Moderate to Low
NIR-II 1000–1700 nm High / Deep Negligible / Very Low

Integration in Nanotechnology and Biosensor Development

Incorporation into Fluorescent Nanoparticles (e.g., Silica (B1680970) Nanoparticles)

This compound is frequently integrated into nanostructures to create bright and stable probes for biomedical imaging and sensing. beilstein-journals.org A prominent application is its incorporation into silica nanoparticles (SiNPs), which are valued for their biocompatibility and tunable physicochemical properties. nih.gov Dye-doped silica nanoparticles can overcome limitations of individual organic dyes, such as photobleaching and limited fluorescence intensity. researchgate.net

A common method for creating these fluorescent nanoparticles involves the covalent attachment of the dye within the silica matrix. beilstein-journals.org For dyes like Abberior STAR 635 (a carbopyronine dye with properties similar to Atto 635), the NHS ester is first reacted with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to form a dye-silane conjugate. beilstein-journals.orgbeilstein-journals.org This conjugate is then incorporated into the nanoparticle during its synthesis, which can be achieved through methods like the L-arginine-catalyzed hydrolysis of tetraethoxysilane (TEOS) in a biphasic system. beilstein-journals.org This process ensures the dye is securely embedded within the particle matrix, which significantly enhances its photostability and brightness compared to the free dye. researchgate.net The resulting dye-doped nanoparticles are monodisperse, stable in both water and cell culture media, and can be used as versatile probes in advanced imaging techniques like confocal and stimulated emission depletion (STED) microscopy. beilstein-journals.orgresearchgate.net

Development of Novel Biosensors and Diagnostic Tools

The robust photophysical properties of Atto 635 make it a valuable component in the development of novel biosensors and diagnostic tools. harvard.edu Its N-hydroxysuccinimide (NHS) ester reactive group allows for the straightforward and stable immobilization of the dye onto proteins, antibodies, or other amine-functionalized surfaces, which is a foundational step in creating many diagnostic platforms like microarrays. atto-tec.comnih.gov For example, glass substrates functionalized with NHS esters can irreversibly bind allergen proteins, creating microarrays for sensitive and specific IgE detection. nih.gov

Surface Passivation Strategies for Single-Molecule Studies

Single-molecule fluorescence studies require that the molecules of interest be observed without unwanted interference from nonspecific binding to the surfaces of the experimental flow chamber, typically glass. nih.gov Surface passivation, which renders the glass surface inert, is therefore essential. nih.gov A widely used strategy involves coating the surface with polyethylene (B3416737) glycol (PEG), which is effective at preventing proteins and other biomolecules from adsorbing nonspecifically. nih.gov

However, research has shown that some fluorophores have a tendency to interact with surfaces despite passivation. nih.gov Studies benchmarking different passivation strategies have found that dyes from the Atto family, specifically Atto 647N, can exhibit significant nonspecific binding. nih.govarxiv.org This dye has been observed to adsorb to lipid bilayers and can even incorporate into surfactant layers like Tween-20, which is sometimes used to enhance PEG passivation. mdpi.comnih.gov This interaction can cause labeled molecules to stick to the surface and diffuse rapidly, potentially leading to experimental artifacts. nih.gov

To address this, robust passivation protocols are critical. For highly sensitive applications like those using zero-mode waveguides (ZMWs), protocols using polyvinylphosphonic acid (PVPA) or PEG-silane have been shown to drastically reduce the nonspecific adsorption of Atto 647N-labeled DNA. arxiv.org The choice of both the fluorophore and the specific passivation strategy is highly significant for the success of single-molecule fluorescence experiments. arxiv.org

Table 3: Overview of Surface Passivation Methods for Single-Molecule Fluorescence This table summarizes common surface passivation agents and notes their effectiveness, particularly in relation to challenging dyes like Atto 647N (a variant of Atto 635). nih.govnih.govarxiv.org

Passivation Agent Principle of Action Effectiveness & Considerations
Polyethylene Glycol (PEG) Creates a hydrophilic, sterically-hindering polymer brush on the surface. nih.gov Standard method, highly effective for many proteins. nih.gov May be less effective for certain dyes like Atto 647N. nih.gov
Tween-20 A non-ionic surfactant used alone or with PEG to block remaining hydrophobic sites. mdpi.com Can significantly improve passivation but may not prevent binding of Atto 647N, which can incorporate into the layer. mdpi.comnih.gov
Polyvinylphosphonic Acid (PVPA) Forms a passivating layer on metal-oxide surfaces like aluminum. Found to be highly effective in preventing nonspecific adsorption of Atto 647N-DNA in aluminum ZMWs. arxiv.org

Q & A

Basic: What are the optimal conjugation protocols for Atto 635 NHS ester with amine-containing biomolecules?

Methodological Answer:
this compound reacts with primary amines (e.g., lysine residues or protein N-termini) under mildly alkaline conditions (pH 8.3–9.0). Key steps include:

  • Solvent preparation : Reconstitute the dye in anhydrous DMSO or DMF (2–5 mg/mL) to avoid hydrolysis of the NHS ester .
  • Reaction conditions : Use a 10–20-fold molar excess of dye to target biomolecule in 0.1 M sodium bicarbonate buffer (pH 8.5) with 1% triethylamine to enhance reactivity .
  • Purification : Remove unreacted dye via size-exclusion chromatography (e.g., Sephadex LH-20) or dialysis .
  • Validation : Confirm labeling efficiency using UV-Vis spectroscopy (ε ~120,000 M⁻¹cm⁻¹ at 635 nm) or fluorescence quantification .

Basic: How should this compound be stored to maintain reactivity?

Methodological Answer:

  • Short-term : Store lyophilized dye at -20°C in a desiccator to prevent moisture absorption, which inactivates the NHS ester .
  • Long-term : Aliquot dissolved dye in anhydrous DMSO and store at -80°C under argon to minimize oxidation. Avoid freeze-thaw cycles .
  • Pre-use handling : Equilibrate dye vials to room temperature before opening to prevent condensation .

Advanced: How does the hydrophobicity of this compound influence protein dynamics in single-molecule tracking experiments?

Methodological Answer:
Hydrophobic dyes like Atto 635 can alter protein diffusion coefficients or induce nonspecific interactions. For example:

  • Case study : Atto 647N (structurally similar to Atto 635) reduced the diffusion rate of cytochrome bo3 by ~50% compared to more hydrophilic dyes (e.g., Abberior STAR 635) due to hydrophobic interactions with lipid membranes .
  • Mitigation : Use zwitterionic buffer additives (e.g., CHAPS) or site-specific labeling to minimize dye-membrane interactions . Validate results with orthogonal dyes (e.g., Alexa Fluor 647) to rule out dye-specific artifacts .

Advanced: What strategies mitigate dye-induced artifacts when using this compound in multi-color imaging?

Methodological Answer:

  • Spectral crosstalk : Atto 635 (Em: ~653 nm) may overlap with Cy5 or Alexa Fluor 647. Use linear unmixing algorithms or narrow-band filters to isolate signals .
  • Photobleaching asymmetry : Atto 635 exhibits higher photostability than Cy5 but lower than ATTO 647N. Calibrate laser power and exposure times to balance signal-to-noise ratios across channels .
  • Competitive labeling : Prioritize low-abundance targets for Atto 635 to avoid signal saturation, reserving brighter dyes (e.g., ATTO 647N) for high-abundance targets .

Basic: How to quantify labeling efficiency of this compound-conjugated probes?

Methodological Answer:

  • Absorbance ratio : Measure A₂₈₀ (protein) and A₆₃₅ (dye). Calculate dye-to-protein ratio (DPR) using:
    DPR=A635/εdye(A2800.05×A635)/εprotein\text{DPR} = \frac{A_{635}/\varepsilon_{\text{dye}}}{(A_{280} - 0.05 \times A_{635})/\varepsilon_{\text{protein}}}

    where εdye=120,000\varepsilon_{\text{dye}} = 120,000 M⁻¹cm⁻¹ and εprotein=variable\varepsilon_{\text{protein}} = \text{variable} .

  • Fluorescence correlation spectroscopy (FCS) : Directly measure labeled probe concentration and brightness in solution .

Advanced: How to optimize reaction kinetics for this compound in low-abundance target labeling?

Methodological Answer:

  • Kinetic enhancement : Increase reaction time to 12–24 hours at 4°C to maximize labeling yield for low-concentration targets (<100 nM) .
  • Carrier proteins : Add inert proteins (e.g., BSA) to stabilize low-abundance targets, but ensure subsequent removal via affinity purification .
  • Click chemistry alternatives : For amine-poor targets, use thiol-reactive derivatives (e.g., maleimide-Atto 635) or strain-promoted azide-alkyne cycloaddition .

Advanced: How to address discrepancies in FRET efficiency when using this compound compared to other red-emitting dyes?

Methodological Answer:

  • Spectral overlap : Atto 635’s narrower Stokes shift (\sim18 nm) may reduce FRET efficiency with certain acceptor dyes (e.g., Cy5). Use Förster radius (R0R_0) calculations to re-pair donors/acceptors (e.g., pair with ATTO 725 for R0R_0 > 6 nm) .
  • Environmental sensitivity : Atto 635’s quantum yield drops in aqueous vs. organic solvents. Use rigid PEG linkers or hydrophobic encapsulation to stabilize fluorescence .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atto 635 NHS ester
Reactant of Route 2
Reactant of Route 2
Atto 635 NHS ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.